Urease Inhibition Potency
Compound 3a (N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea) demonstrated the highest urease inhibitory activity among ten synthesized N-(3-trifluoromethyl)benzoyl-N′-aryl thiourea derivatives (3a–3j), achieving 93.1% enzyme inhibition with an IC50 of 8.17 ± 0.24 µM [1]. This potency exceeded that of all other analogs in the series, including compound 3e (92.6% inhibition), 3h (91.6%), 3d (90.8%), 3b (90.6%), and 3f (90.0%) [1].
| Evidence Dimension | Urease enzyme inhibition (IC50 and % inhibition) |
|---|---|
| Target Compound Data | IC50 = 8.17 ± 0.24 µM; 93.1% inhibition |
| Comparator Or Baseline | Compounds 3b–3j (structurally related N-(3-trifluoromethyl)benzoyl-N′-aryl thiourea derivatives with varying aryl substitution); Standard thiourea |
| Quantified Difference | Compound 3a exhibited higher % inhibition than 3e (92.6%), 3h (91.6%), 3d (90.8%), 3b (90.6%), and 3f (90.0%). |
| Conditions | Jack bean urease inhibition assay; enzyme activity measured via ammonia production using indophenol method |
Why This Matters
This direct comparative data identifies 3a as the most potent urease inhibitor within its analog series, providing a clear basis for selecting this specific compound over other N′-aryl substituted variants in antiurease research programs.
- [1] Maalik, A., et al. (2019). Synthesis, antimicrobial, antioxidant, cytotoxic, antiurease and molecular docking studies of N-(3-trifluoromethyl)benzoyl-N′-aryl thiourea derivatives. Bioorganic Chemistry, 88, 102946. View Source
